molecular formula C11H20Cl2N2 B13046231 (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13046231
M. Wt: 251.19 g/mol
InChI Key: RPAKCMUPSVEOJU-NVJADKKVSA-N
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Description

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl is a chiral organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a phenyl ring substituted with an isopropyl group and an ethane-1,2-diamine moiety. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, which is usually a substituted benzene derivative.

    Substitution Reaction: The benzene derivative undergoes a substitution reaction to introduce the isopropyl group at the para position.

    Formation of Ethane-1,2-diamine Moiety: The substituted benzene is then subjected to a series of reactions to introduce the ethane-1,2-diamine moiety. This often involves the use of reagents such as ethylenediamine and appropriate catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets amine receptors and enzymes involved in amine metabolism.

    Pathways Involved: It modulates the activity of these receptors and enzymes, leading to various biochemical effects. The exact pathways and mechanisms are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A simpler analog with a similar structure but lacking the isopropyl group and ethane-1,2-diamine moiety.

    Amphetamine: A well-known stimulant with a similar phenylethylamine backbone but different substituents.

    Methamphetamine: Another stimulant with structural similarities but distinct pharmacological properties.

Uniqueness

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl is unique due to its specific chiral configuration and the presence of both the isopropyl group and ethane-1,2-diamine moiety. These structural features confer distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine dihydrochloride, commonly referred to as (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2HCl , is a compound with significant biological relevance due to its structural characteristics that include an ethane-1,2-diamine moiety and a para-substituted phenyl group. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C11H20Cl2N2
  • Molecular Weight : 251.19 g/mol
  • IUPAC Name : 1-(4-propan-2-ylphenyl)ethane-1,2-diamine; dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that this compound may modulate enzyme activity or receptor signaling pathways. The specific interactions and their implications for therapeutic uses are still under investigation.

Binding Affinity and Selectivity

Research has indicated that (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine exhibits notable binding affinity to certain receptors. For instance, studies exploring its interaction with retinoic acid receptor-related orphan receptor C (RORc) have shown promising results regarding its selectivity and potency in modulating cellular responses related to inflammation and immune regulation .

Case Studies

Several case studies have explored the pharmacological potential of (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine:

  • Study on RORc Modulation : A study demonstrated that compounds similar to (1S)-1-[4-(Methylethyl)phenyl]ethane can selectively inhibit IL-17 production through RORc modulation, suggesting a potential role in treating autoimmune diseases .
  • Enzyme Interaction Studies : Initial findings indicate that this compound may influence key metabolic pathways by interacting with enzymes involved in lipid metabolism. This positions it as a candidate for further research in metabolic syndrome-related therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameIUPAC NameCAS NumberKey Differences
4-Isopropylaniline4-Isopropylaniline123-68-2Lacks the ethane-1,2-diamine structure; primarily an amine.
4-Methylphenethylamine4-Methylphenethylamine102-97-6Contains a methyl group instead of a methylethyl group.
(R)-(-)-Phenethylamine(R)-(-)-Phenethylamine299-42-3Simpler structure without additional functional groups.
4-(Trifluoromethoxy)phenethylamine4-(Trifluoromethoxy)phenethylamine1213960-29-2Unique electronic properties affecting reactivity.

This table illustrates how the presence of both the methylethyl group and the ethane-1,2-diamine moiety in (1S)-1-[4-(Methylethyl)phenyl]ethane potentially enhances its interaction capabilities and reactivity in biological systems.

Future Directions and Research Implications

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Therapeutic Applications : Exploring its potential as an anti-inflammatory or metabolic modulator.
  • Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets.

Properties

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.19 g/mol

IUPAC Name

(1S)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1-8(2)9-3-5-10(6-4-9)11(13)7-12;;/h3-6,8,11H,7,12-13H2,1-2H3;2*1H/t11-;;/m1../s1

InChI Key

RPAKCMUPSVEOJU-NVJADKKVSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CN)N.Cl.Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl

Origin of Product

United States

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